![molecular formula C17H17N3OS B4441821 3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)
3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been found to have potential therapeutic applications in various diseases. It has been studied extensively for its anti-inflammatory and anti-cancer properties. This compound has also been found to have activity against bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the production of inflammatory mediators. It has also been suggested that this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been reported to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been found to have anti-inflammatory, anti-cancer, antibacterial, and antifungal properties. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the research on 3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One of the directions is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential therapeutic applications of this compound in other diseases. Additionally, further research can be done to improve the solubility of this compound in water to make it more useful in lab experiments.
properties
IUPAC Name |
3-amino-N-(2-propan-2-ylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-10(2)11-6-3-4-8-13(11)20-16(21)15-14(18)12-7-5-9-19-17(12)22-15/h3-10H,18H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXRGPIGPBENNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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